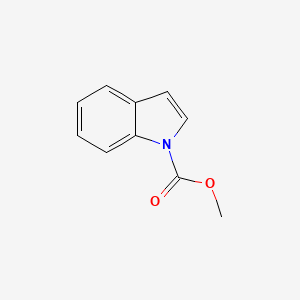

Methyl indole-1-carboxylate

Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic aromatic heterocyclic compound, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. ijptjournal.comijpsr.com This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and biologically active compounds. researchgate.netnih.gov Its significance stems from the unique electronic properties of the fused benzene (B151609) and pyrrole (B145914) rings, which allow for a variety of chemical modifications. irjmets.com The indole scaffold's ability to interact with diverse biological targets has made it a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents. ijpsr.commdpi.com

In medicinal chemistry, indole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govmdpi.com They are integral to the structure of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). ijptjournal.comirjmets.com This has inspired the synthesis of a multitude of indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ijptjournal.comopenmedicinalchemistryjournal.com The versatility of the indole ring allows it to serve as a scaffold for designing molecules that can modulate the activity of various enzymes and receptors within the body. nih.gov

From the perspective of organic synthesis, the development of novel and efficient methods for constructing and functionalizing the indole core remains an active area of research. researchgate.netnih.gov Classical methods like the Fischer, Bischler, and Reissert indole syntheses have been complemented by modern, more sustainable approaches. researchgate.netrsc.org These include metal-catalyzed reactions and C-H activation strategies that offer greater control over the regioselectivity of functionalization at different positions of the indole ring, particularly at the N-1, C-2, and C-3 positions. researchgate.net The continuous evolution of synthetic methodologies provides chemists with the tools to create structurally diverse indole derivatives for various scientific investigations. researchgate.netnih.gov

Overview of Methyl Indole-1-carboxylate in Scholarly Investigations

This compound, also known as N-(Methoxycarbonyl)indole or Indole-1-carboxylic acid methyl ester, is a specific indole derivative that has garnered attention in academic research primarily as a versatile reactant and building block in organic synthesis. sigmaaldrich.comscbt.com Its structure features a methoxycarbonyl group attached to the nitrogen atom (N-1 position) of the indole ring. This modification significantly influences the reactivity of the indole system.

In scholarly investigations, this compound serves as a key starting material for the preparation of more complex molecules. For instance, it has been utilized as a reactant in the synthesis of the Bcl inhibitor Obatoclax and in the preparation of tetracyclic indolines. sigmaaldrich.comscbt.com It is also employed in Friedel-Crafts alkylation reactions and oxidative free radical reactions involving indoles. sigmaaldrich.com The presence of the electron-withdrawing methoxycarbonyl group at the N-1 position alters the nucleophilicity of the indole ring, enabling specific synthetic transformations that might be challenging with unsubstituted indole.

Academic studies have explored various synthetic routes to access derivatives of this compound. For example, N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized through methods like the Ullmann-type intramolecular arylamination. researchgate.net Research has also been conducted on the synthesis of related structures, such as methyl 1-methyl-1H-indole-3-carboxylate, which involves the esterification of 1-methyl-1H-indole-3-carboxylic acid. iucr.orgresearchgate.net These investigations contribute to the broader understanding of indole chemistry and expand the toolbox for creating novel indole-based compounds for various applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39203-20-8 |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| Appearance | Liquid |

| Density | 1.191 g/mL at 25 °C |

| Refractive Index | n20/D 1.583 |

| Flash Point | > 100 °C (>212.0 °F) |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Spectroscopic Data for Selected Indole Carboxylate Derivatives

| Compound | Spectroscopic Data |

| benzyl (B1604629) 5-methoxy-1H-indole-1-carboxylate | ¹H NMR (400 MHz, Chloroform-d) δ 8.07 (s, 1H), 7.61 (d, J = 3.7 Hz, 1H), 7.48 (d, J = 6.3 Hz, 2H), 7.46 – 7.33 (m, 3H), 7.03 (d, J = 2.6 Hz, 1H), 6.94 (dd, J = 9.1, 2.7 Hz, 1H), 6.52 (d, J = 3.6 Hz, 1H), 5.44 (s, 2H), 3.85 (s, 3H). ¹³C NMR (101 MHz, Chloroform-d) δ 156.24, 135.29, 131.48, 128.87, 128.80, 128.54, 126.27, 115.97, 113.31, 108.18, 103.76, 68.71, 55.76. HRMS (EI) m/z: calcd for C17H15NO3: 282.0433, found [M]+: 282.0431. rsc.org |

| benzyl 4-nitro-1H-indole-1-carboxylate | ¹H NMR (400 MHz, Chloroform-d) δ 8.52 (d, J = 8.3 Hz, 1H), 8.15 (d, J = 8.2 Hz, 1H), 7.80 (d, J = 3.7 Hz, 1H), 7.51 (d, J = 6.4 Hz, 2H), 7.43 (q, J = 7.4, 6.8 Hz, 3H), 7.36 (t, J = 8.2 Hz, 1H), 7.32 (d, J = 3.8 Hz, 1H), 5.48 (s, 2H). ¹³C NMR (101 MHz, Chloroform-d) δ 150.28, 140.56, 137.01, 134.57, 129.45, 129.18, 129.00, 128.82, 128.68, 128.63, 125.04, 123.99, 121.56, 119.93, 107.45, 69.59. rsc.org |

| 1-Methyl-1H-indole-2-carboxylic Acid | ¹H NMR (400 MHz, DMSO-d₆) δ 12.96 (s, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.54 (dd, J = 8.4, 0.4 Hz, 1H), 7.34–7.29 (m, 1H), 7.23 (d, J = 0.8 Hz, 1H), 7.13–7.09 (m, 1H), 4.02 (s, 3H). acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOPBCYBMWVMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10494193 | |

| Record name | Methyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39203-20-8 | |

| Record name | Methyl 1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10494193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Indole 1 Carboxylate and Its Analogues

Classical and Named Reactions in Indole (B1671886) Synthesis

A number of classical reactions have been established for the synthesis of the indole ring system. Many of these have undergone significant modifications to improve their scope and applicability to the synthesis of complex and functionalized indoles. rsc.org

Advancements in Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely utilized methods for indole ring construction. chemcess.comchemicalbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. chemcess.comchemicalbook.com

While the classical Fischer synthesis is robust, modern advancements have focused on expanding its utility and improving reaction conditions. For instance, the Japp–Klingemann reaction provides an alternative route to the requisite arylhydrazone intermediates by reacting an aryldiazonium salt with a β-ketoester. psu.edu This modification avoids the direct use of potentially unstable arylhydrazines. Furthermore, the development of one-pot procedures, where the arylhydrazine is condensed with the carbonyl compound and cyclized in a single step, has enhanced the efficiency of the synthesis. researchgate.net The use of microwave irradiation and solid-supported catalysts has also been explored to accelerate the reaction and simplify purification. researchgate.net

A significant challenge in the Fischer synthesis is controlling the regioselectivity when using unsymmetrical ketones. chemcess.com However, by carefully selecting the starting materials and reaction conditions, it is possible to direct the cyclization to favor the desired isomer.

Modern Applications of Reissert Indole Synthesis

The Reissert indole synthesis offers a distinct pathway to the indole nucleus, particularly for the preparation of indole-2-carboxylic acids and their esters. chemicalbook.comresearchgate.net The classical approach involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester. researchgate.netresearchgate.net Subsequent reduction of the nitro group to an amine initiates a spontaneous cyclization to yield the indole-2-carboxylate (B1230498). researchgate.net

Modern applications of the Reissert synthesis have focused on improving the reduction step and expanding the substrate scope. While traditional reducing agents like ferrous sulfate (B86663) and zinc dust have been effective, newer methods employing catalytic hydrogenation or other reducing agents like sodium dithionite (B78146) have been introduced to enhance yield and functional group tolerance. researchgate.netresearchgate.net The Reissert methodology has been successfully applied to the synthesis of various substituted indole-2-carboxylates, including those with halogen and fluoro substituents, which are valuable intermediates in medicinal chemistry. researchgate.net For example, ethyl 5-chloro-4-fluoroindole-2-carboxylate, a key component of a potent HIV-1 reverse transcriptase inhibitor, has been synthesized using a Reissert approach. researchgate.net

Madelung Indole Synthesis and its Contemporary Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. chemcess.comwikipedia.org Traditionally, this reaction required harsh conditions, such as sodium amide or potassium tert-butoxide at 200–400 °C, which limited its application to the synthesis of simple, robust indoles. wikipedia.orgbhu.ac.in

Contemporary variants of the Madelung synthesis have significantly broadened its scope by employing milder reaction conditions. The use of organolithium reagents as bases allows the reaction to proceed at lower temperatures, making it compatible with more sensitive functional groups. chemicalbook.combhu.ac.in A notable advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification has proven effective for a wide range of substituted anilines and can be used to synthesize 2-substituted indoles. wikipedia.org Furthermore, copper-catalyzed amidation/condensation strategies have been developed as a tandem one-pot process, providing a new avenue for Madelung-type indole synthesis. clockss.org

Bischler and Hemetsberger Approaches to Indole Carboxylates

The Bischler indole synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone. pcbiochemres.com While effective, this method can sometimes lead to mixtures of products due to rearrangements. pcbiochemres.com A modified Bischler synthesis, utilizing a carbenoid N-H insertion followed by an ion-exchange mediated cyclization, has been developed for the preparation of substituted indole-2-carboxylates, such as methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. pcbiochemres.comchim.it This method has been successfully employed in the synthesis of various substituted indole-2-carboxylates. For example, methyl 5,6,7-trimethoxyindole-2-carboxylate has been prepared from 3,4,5-trimethoxybenzaldehyde (B134019) via an intermediate azide (B81097). chim.it

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways to construct the indole ring.

Palladium-Catalyzed Functionalizations

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles. A notable application is the reductive N-heteroannulation of 2-nitrostyrenes, which provides a flexible route to a wide variety of functionalized indoles. orgsyn.orgorgsyn.org This reaction typically uses carbon monoxide as the reducing agent and a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. orgsyn.orgorgsyn.org An advantage of this method is its compatibility with numerous functional groups, including esters, which allows for the direct synthesis of indole carboxylates like methyl indole-4-carboxylate. orgsyn.org

Palladium catalysts are also instrumental in the direct C-H functionalization of the indole ring. For instance, the C-H alkoxycarbonylation of indoles with alcohols can be achieved using a palladium catalyst to introduce a carboxylate group at the C3-position. nih.govbeilstein-journals.org Additionally, palladium-catalyzed domino reactions have been developed for the synthesis of complex indole derivatives. One such process involves the C-H activation of indole-carboxylic acids and their subsequent reaction with benzyl (B1604629) alcohols in water to form bis(indolyl)methanes. mdpi.com

Furthermore, palladium-catalyzed carbonylative heterocyclization reactions of appropriately functionalized anilines provide another efficient route to indole carboxylates. For example, 2-alkynylanilines can undergo a palladium-catalyzed process involving carbon monoxide to yield N-substituted indole-3-carboxylic esters. beilstein-journals.org

Table 1: Comparison of Classical Indole Synthesis Methods

| Synthesis Method | Starting Materials | Key Features | Typical Products |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazones (from arylhydrazines and aldehydes/ketones) | Acid-catalyzed cyclization | 2,3-Disubstituted indoles |

| Reissert Indole Synthesis | o-Nitrotoluenes and diethyl oxalate | Reductive cyclization of an intermediate nitro compound | Indole-2-carboxylic acids/esters |

| Madelung Indole Synthesis | N-Acyl-o-toluidines | Strong base-catalyzed intramolecular cyclization | 2-Substituted indoles |

| Bischler Indole Synthesis | α-Arylamino-ketones | Acid-catalyzed cyclization | Variably substituted indoles |

| Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic esters | Thermal decomposition of an azide intermediate | Indole-2-carboxylic esters |

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

| Reaction Type | Substrates | Catalyst System | Product |

|---|---|---|---|

| Reductive N-Heteroannulation | 2-Nitrostyrenes | Pd(OAc)₂ / PPh₃ / CO | Functionalized indoles |

| C-H Alkoxycarbonylation | Indoles, Alcohols | Pd(TFA)₂ / p-Benzoquinone | Indole-3-carboxylates |

| Carbonylative Heterocyclization | 2-Alkynylanilines | PdI₂ / KI / CO | Indole-3-carboxylic esters |

| Domino C-H Activation/Benzylation | Indole-carboxylic acids, Benzyl alcohols | Pd(OAc)₂ / TPPMS | Bis(indolyl)methanes |

Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

Copper catalysis is a cornerstone of modern organic synthesis, prized for its cost-effectiveness and unique reactivity in forming carbon-heteroatom bonds. While direct copper-catalyzed cross-dehydrogenative coupling (CDC) for the N-methoxycarbonylation of indole is not extensively documented, copper's role is significant in related C-N bond-forming reactions that lead to N-substituted indoles.

Copper-catalyzed N-arylation of indoles, a process analogous to the desired N-carboxylation, is well-established. These reactions typically involve the coupling of an indole with an aryl halide or boronic acid. Copper nanocatalysts have emerged as a popular and efficient tool for forging N-arylindoles. nih.gov For instance, ceria-supported copper nanoparticles (Cu@CeO₂) have been shown to be effective catalysts for the N-arylation of indole with various aryl bromides, typically requiring a ligand such as 1,10-phenanthroline (B135089) and a strong base in a solvent like DMSO at elevated temperatures. researchgate.net

In the context of N-alkoxycarbonylation, copper salts, particularly copper(II) acetate (Cu(OAc)₂), often serve as indispensable co-catalysts or oxidants in palladium-catalyzed systems. nih.govbeilstein-journals.org In one such process for the N-H alkoxycarbonylation of indole derivatives, Cu(OAc)₂ is used as a co-catalyst alongside a palladium catalyst to facilitate the reaction with carbon monoxide and an alcohol. nih.govbeilstein-journals.org Although palladium is the primary catalyst for the C-H/N-H activation, the copper co-catalyst is crucial for the catalytic cycle, likely in the reoxidation of the active palladium species. These examples underscore copper's utility in facilitating the formation of N-substituted indoles, providing a foundation for developing direct copper-catalyzed N-alkoxycarbonylation methods.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cu@CeO₂ | N-Arylation of Indole | Heterogeneous nanocatalyst, requires ligand and base. | researchgate.net |

| Pd(PPh₃)₂Cl₂ / Cu(OAc)₂ | N-H Alkoxycarbonylation | Copper(II) acetate acts as a co-catalyst/oxidant. | nih.govbeilstein-journals.org |

Rhodium-Catalyzed Transformations

Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the construction of complex heterocyclic systems. tandfonline.com While direct rhodium-catalyzed N-methoxycarbonylation of indole is uncommon, rhodium catalysis is pivotal in synthesizing a wide array of substituted indoles, often through innovative reaction cascades.

For example, rhodium(III) catalysts have been employed for the synthesis of N-unprotected indoles from imidamides and α-diazo β-keto esters via C-H activation. thieme-connect.com Rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes is another robust method for producing highly functionalized indoles. mdpi.com In some instances, rhodium catalysis can be enhanced by additives; for instance, the reactivity of a Rh(III) catalyst in the C-H activation of phenidones was improved by the addition of palladium acetate, leading to N-substituted indole derivatives. rsc.org

More relevant to the synthesis of carboxylated indoles, rhodium has been used for the C-H alkoxycarbonylation of indole derivatives at the C3 position. Li and coworkers developed a rhodium-catalyzed process using [Rh(COD)Cl]₂ with K₂S₂O₈ as a re-oxidant to produce indole-3-carboxylates. nih.govbeilstein-journals.org These methods, while targeting a different position on the indole ring, highlight the potential of rhodium catalysts to mediate carbonylation reactions on the indole scaffold, suggesting that with appropriate ligand and reaction design, N-selective functionalization could be achievable.

Other Metal-Mediated Cyclizations and Coupling Strategies

Palladium stands out as the most versatile and widely used metal for the synthesis and functionalization of indoles, including the direct preparation of N-carboxylates. Palladium-catalyzed reactions often exhibit high efficiency, broad substrate scope, and excellent functional group tolerance.

A significant breakthrough was the development of palladium-catalyzed C-H and N-H alkoxycarbonylation of indole derivatives. Lei and colleagues reported a dual functionalization process where both C3- and N-alkoxycarbonylation could be achieved. nih.govbeilstein-journals.org The N-H carbonylation to produce compounds like methyl indole-1-carboxylate was accomplished using a catalyst system of Pd(PPh₃)₂Cl₂, with Cu(OAc)₂ as a co-catalyst, in the presence of carbon monoxide and an alcohol. nih.govbeilstein-journals.org This transformation provides a direct and atom-economical route to the target compound from the parent indole.

Palladium catalysis is also fundamental in constructing the indole ring itself. The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide as the reductant is a powerful method for synthesizing a variety of functionalized indoles. orgsyn.orgorgsyn.org While this specific procedure was detailed for methyl indole-4-carboxylate, the methodology is broadly applicable and demonstrates the utility of palladium in indole synthesis. A range of palladium(0) and palladium(II) sources, including Pd(OAc)₂, can serve as the precatalyst. orgsyn.org

| Catalyst/Reagents | Reaction Type | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / Cu(OAc)₂ / CO | N-H Alkoxycarbonylation | Indole-1-carboxylates | nih.govbeilstein-journals.org |

| Pd(OAc)₂ / PPh₃ / CO | Reductive N-Heteroannulation | Indole-4-carboxylates | orgsyn.org |

Green Chemistry Approaches to Indole-1-carboxylate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. These principles are increasingly being applied to the synthesis of important heterocyclic compounds like indole-1-carboxylates.

Solvent-Free and Water-Mediated Reactions

Replacing volatile organic solvents with water or eliminating solvents altogether represents a major step towards greener synthesis. Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. medcraveonline.com Many organic transformations, including the synthesis of heterocycles, have been successfully performed in aqueous media. medcraveonline.comajgreenchem.com

Solvent-free reactions, often facilitated by grinding (mechanochemistry), offer another environmentally friendly alternative. The synthesis of bis(indolyl)methanes, for example, has been achieved by simply grinding indole with aromatic aldehydes at room temperature without any catalyst or solvent. tandfonline.comtandfonline.com In other work, a natural marine sponge/H₃PO₄ powder was used as a catalyst for the Fischer indole synthesis under solvent-free conditions. researchgate.net These methodologies showcase the feasibility of conducting complex indole syntheses under minimalist conditions, reducing both cost and environmental impact. The application of these principles to the N-carboxylation of indole could lead to more sustainable production methods.

Application of Nanocatalysts and Ionic Liquids

The use of advanced catalytic systems like nanocatalysts and ionic liquids is at the forefront of green chemistry. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions and easier catalyst recovery and reuse. chemrxiv.org Heterogeneous nanocatalysts, such as palladium or copper nanoparticles supported on materials like ceria, carbon nanotubes, or silica, have been effectively used for C-N cross-coupling reactions to produce N-aryl indoles. nih.govresearchgate.netresearchgate.net

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are valued for their negligible vapor pressure, thermal stability, and tunable properties. researchgate.net A significant development in the synthesis of the target compound is a patent describing a method for producing this compound by reacting indole with dimethyl carbonate (DMC), a green and non-toxic reagent, using a catalytic amount of an ionic liquid. google.com This process avoids the use of highly toxic and corrosive reagents like phosgene (B1210022) or methyl chloroformate, generates no waste acid, and allows for the recycling of the catalyst. google.com Different ionic liquids were tested, with basic ILs like [Bmim]OH showing good catalytic performance at 90°C. google.com This approach represents a safe, efficient, and environmentally conscious route to this compound.

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Cu@CeO₂ or Pd-NPs for N-arylation | High efficiency, catalyst reusability, mild conditions. | researchgate.netresearchgate.net |

| Ionic Liquids | IL-catalyzed reaction of indole with dimethyl carbonate (DMC) | Avoids toxic reagents, high yield, recyclable catalyst. | google.com |

| Solvent-Free | Grinding of reactants (mechanochemistry) | Eliminates solvent waste, simple procedure, mild conditions. | tandfonline.com |

Multicomponent Reactions (MCRs) for Indole-1-carboxylate Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, minimizing waste and simplifying purification processes. dergipark.org.trwikipedia.org

Ugi Four-Component Reactions and their Utility

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse molecular scaffolds. nih.gov It typically involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov This reaction has been adapted for the synthesis of indole-containing dipeptides. For instance, the reaction between an amine, an aldehyde, N-methyl-1H-indole-2-carboxylic acid, and adamantyl-1-isonitrile produces N-Methyl-1H-indole and adamantane-containing dipeptides in moderate to good yields (53-65%). rjpbcs.com

A notable variation involves the use of indole-N-carboxylic acids, which can be generated in situ from indoles and carbon dioxide. nih.gov This five-component Ugi reaction allows for the efficient synthesis of indole carboxamide amino amides. nih.govacs.org The general mechanism of the Ugi-4CR involves the formation of an iminium ion from the amine and aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular rearrangement and addition of the carboxylate component yield the final product. nih.gov

Table 1: Examples of Ugi Four-Component Reactions for Indole Derivatives

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Adamantan-1-amine | Benzaldehyde | N-methyl-1H-indole-2-carboxylic acid | Adamantyl-1-isonitrile | N-Methyl-1H-indole and adamantane (B196018) containing dipeptide | 53-65 | rjpbcs.com |

Other Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient for constructing complex indole architectures.

One such example is the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which provides a versatile route to various indole skeletons. organic-chemistry.org Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) to selectively synthesize different indole derivatives. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool for initiating cascade reactions. unimi.it For instance, gold-catalyzed hydroarylation of alkenes and dienes with indoles provides an atom-economical method for functionalization. unimi.it

Site-Specific Functionalization Strategies

The ability to selectively functionalize specific positions of the indole nucleus is crucial for the synthesis of targeted molecules.

N-1 Functionalization of the Indole Nucleus

The nitrogen atom (N-1) of the indole ring possesses active hydrogen, making it a prime site for functionalization. google.com Directing groups are often installed at the N-1 position to guide subsequent reactions to other positions of the indole core. rsc.org For example, N-acyl, N-benzyl, and N-sulfonyl groups have been successfully employed as directing groups in rhodium-catalyzed translocation/C3-functionalization reactions. nih.gov Even an unprotected N-H indole can undergo this transformation, albeit with a lower yield. nih.gov

C-2 and C-3 Functionalization Methodologies

The C-3 position of the indole ring is the most reactive site for electrophilic substitution. wikipedia.org However, functionalization at the C-2 position can be achieved, particularly when the C-3 position is substituted. chim.it

C-2 Functionalization: Palladium-catalyzed direct C-2 arylation of N-methylindole derivatives with aryl iodides has been developed, providing exclusive C-2 functionalized products without the need for a directing group or ligand. researchgate.net Iridium catalysis, using a pivaloyl directing group, enables the selective C-2 methylation of indoles. rsc.org Furthermore, a catalyst-controlled approach using Ir(III)/Ag(I) catalysts allows for the C-2 functionalization of 3-carboxamide indoles, subverting the 1,2-acyl migration that occurs with Rh(I)/Ag(I) catalysts. nih.gov

C-3 Functionalization: A variety of methods exist for C-3 functionalization. Cross-dehydrogenative coupling and aza-Friedel-Crafts alkylation are two common strategies. researchgate.net For instance, the reaction of indole derivatives with isoquinolines can furnish various C-3 functionalized indoles. researchgate.net A combination of a boron Lewis acid and a nitrile can be used for the selective acylation of indoles at the C-3 position. jst.go.jp Ruthenium-catalyzed C-3 selective alkenylation of indole derivatives has also been reported, utilizing an ester functional group as a directing element. rsc.org

Table 2: Comparison of C-2 and C-3 Functionalization Methods

| Position | Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C-2 | Direct Arylation | Pd/C | Ligand-free, exclusive C-2 selectivity | researchgate.net |

| C-2 | Methylation | [Cp*IrCl2]2 | Pivaloyl directing group | rsc.org |

| C-2 | Functionalization | Ir(III)/Ag(I) | Catalyst-controlled, avoids acyl migration | nih.gov |

| C-3 | Cross-dehydrogenative coupling | Various oxidants/catalysts | Versatile for various substituents | researchgate.net |

| C-3 | Aza-Friedel-Crafts | Catalyst-free | Mild conditions | researchgate.net |

| C-3 | Acylation | PhBCl2 / Nitrile | Selective for C-3 position | jst.go.jp |

Annulation and Construction of Ring-Fused Indole-1-carboxylate Architectures

Annulation reactions leading to the construction of ring-fused indole systems are of significant interest for accessing novel polycyclic scaffolds. mdpi.com

Visible-light-induced dearomative annulation of indoles has emerged as a sustainable method for creating fused and spiro indolines. acs.org For example, a tandem reductive annulation of indoles with carbon dioxide can produce (isoindolo)indoline-3-carboxylic acids. acs.org

Transition metal catalysis plays a key role in annulation reactions. Rhodium-catalyzed diastereoselective [5+2] annulation of indoles with 1,6-enynes leads to the formation of indole-fused oxepines. researchgate.net Gold-catalyzed cascade reactions of anilines with diynes can controllably form eight-membered ring-fused indoles or propellane-type indolines depending on the reaction conditions. researchgate.net Furthermore, the selective oxidation of an indoline (B122111) nucleus to an indole, followed by hydrolysis and decarboxylation, can lead to fused indole-pyridazine compounds. uniurb.it

Mechanistic Insights into Reactions Involving Methyl Indole 1 Carboxylate

Reaction Mechanism Elucidation for Synthetic Transformations

Investigations into Electrophilic Aromatic Substitution Pathways

The introduction of the N-methoxycarbonyl group in methyl indole-1-carboxylate significantly alters the reactivity of the indole (B1671886) ring towards electrophiles compared to unsubstituted indole. The carbamate (B1207046) group is electron-withdrawing, which deactivates the entire molecule towards electrophilic aromatic substitution (EAS). libretexts.org Indole itself is an electron-rich heterocycle, with the C3 position being the most nucleophilic and prone to electrophilic attack. bhu.ac.in However, the N-acyl group diminishes the electron-donating ability of the nitrogen atom, thus reducing the nucleophilicity of the pyrrole (B145914) ring.

The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile (E+), which is the rate-determining step, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com For N-acylated indoles, if substitution occurs on the pyrrole ring, the intermediate cation's stability is reduced due to the electron-withdrawing nature of the substituent.

Consequently, under certain acidic conditions, electrophilic attack may be directed to the benzene (B151609) portion of the molecule, which is less deactivated than the pyrrole ring. For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions can lead to substitution at the C5 position, para to the nitrogen atom. bhu.ac.in This suggests that for this compound, electrophilic substitution might preferentially occur at the C5 or C6 positions of the benzene ring, as the C3 position is significantly deactivated. Studies on related N-acyl indoles support that the regioselectivity is highly dependent on the reaction conditions and the nature of the electrophile. bhu.ac.in For example, the bromination of methyl 1-methoxyindole-2-carboxylate occurs at the 3- and 5-positions. rsc.org

Characterization of Radical Reaction Mechanisms

This compound and its derivatives can participate in radical reactions, offering alternative pathways for functionalization. The Giese reaction, for example, involves the addition of a carbon-centered radical to an electron-deficient olefin. rsc.org While not directly on the parent molecule, related mechanisms show how radical species interact with the indole nucleus.

A common strategy involves generating a radical which then adds to the indole ring. For instance, a cyanomethyl radical, generated via photoredox catalysis from bromoacetonitrile (B46782), can couple with electron-rich indoles. nih.gov The proposed mechanism involves the reduction of bromoacetonitrile by an excited photocatalyst to form an acetonitrile (B52724) radical. This electron-deficient radical then attacks the electron-rich indole, typically at the C3 position. However, for indoles with a substituent at C3, the radical can add to the C2 position. The resulting radical intermediate is then oxidized to a cation, which, after deprotonation, yields the functionalized product and regenerates the photocatalyst. nih.gov

Another relevant mechanism is the visible-light photocatalytic tandem acylarylation, where acyl radicals are generated from carboxylic acids. nih.gov A plausible mechanism begins with the photoexcitation of a catalyst which reduces a mixed anhydride (B1165640) (formed in situ from a carboxylic acid). This generates a radical anion that fragments to deliver an acyl radical. This radical can then undergo addition to an olefin, followed by an intramolecular cyclization onto the indole ring, demonstrating a pathway for constructing complex scaffolds from indole precursors. nih.gov The 3a-position of related cyclic tautomers of tryptophan has also been shown to be susceptible to radical reactions. nih.gov

Elucidation of Organometallic Catalytic Cycles (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

Organometallic catalysis provides powerful tools for the functionalization of this compound derivatives. Cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are fundamental for forming new carbon-carbon bonds. nih.govmdpi.comuwindsor.ca These reactions typically proceed through a catalytic cycle involving a palladium catalyst.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, involves three key steps: uwindsor.ca

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., a bromo-substituted this compound), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetallation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic framework has been applied to synthesize a wide array of substituted indoles. For example, palladium-catalyzed vinylation of indole-3-carboxylic acids can occur at the C2 position, followed by decarboxylation. A proposed mechanism involves coordination of the carboxyl group to the Pd(II) catalyst, directed C-H activation at the C2-position to form a palladacycle, followed by alkene insertion, β-hydride elimination, and finally reductive elimination and decarboxylation. acs.org

Studies on Nucleophilic Addition and Intramolecular Cyclization Mechanisms

While electrophilic substitution at C3 is characteristic of many indoles, the presence of an electron-withdrawing group on the nitrogen, as in this compound, can facilitate nucleophilic attack. rsc.org Introducing an additional electron-withdrawing group at C3 can make the C2 position susceptible to nucleophilic addition. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the C2 position with various nucleophiles. nii.ac.jp The proposed mechanism involves nucleophilic attack at C2, leading to the displacement of the N-methoxy group and subsequent rearrangement to form 2-substituted indoles. nii.ac.jp

Base-catalyzed nucleophilic addition of the indole N-H to activated olefins like vinylene carbonate provides a direct route to N-functionalized indoles. mdpi.com A plausible mechanism involves the deprotonation of the indole nitrogen by a base (e.g., K₂CO₃) to form a nitrogen anion. This highly nucleophilic anion then attacks the electrophilic double bond of the vinylene carbonate, followed by protonation to yield the final product. mdpi.com

Intramolecular cyclizations are key steps in the synthesis of complex indole-containing polycyclic structures. These reactions are often favored over their intermolecular counterparts due to a reduced entropic cost, especially for forming 5- and 6-membered rings. wikipedia.org An example is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com In the context of this compound derivatives, a side chain containing an electrophilic center can undergo intramolecular attack by the nucleophilic C3 position of the indole. Another pathway involves the intramolecular Friedel-Crafts reaction, where an electrophilic group attached to a side chain can cyclize onto the electron-rich benzene ring of the indole nucleus. acs.org

Tautomeric Equilibria and Conformational Analysis

For the parent this compound, tautomerism of the indole core itself is not a significant consideration, as the indole ring is a stable aromatic system. wiley.com However, tautomerism can become relevant in derivatives, such as in 1-hydroxyindole-2-carboxylic acid, which has been shown to exist in equilibrium with its 3H-indole 1-oxide tautomer in solution. rsc.org

A crucial mechanistic aspect for N-acylated indoles like this compound is the conformational isomerism arising from hindered rotation around the N-C(O) single bond. scielo.org.mxscispace.comscielo.org.mx This rotation is slow on the NMR timescale, leading to the existence of two distinct planar conformers, often referred to as E and Z isomers or syn/anti rotamers. researchgate.net

Theoretical and experimental studies, including variable-temperature NMR, have been used to investigate this dynamic process. scielo.org.mxresearchgate.net

Conformers: The two primary conformers are distinguished by the orientation of the carbonyl group of the carbamate relative to the indole ring. Conformer A typically has the carbonyl group oriented towards the benzene ring (C7), while in conformer B, it is pointed away (towards C2). scielo.org.mx

Energy Barriers: The energy barrier for the interconversion between these conformers for N-carbomethoxylated indoles has been calculated to be in the range of 11.5–12.8 kcal/mol. scielo.org.mx This is high enough to allow for the observation of separate signals for each conformer in NMR spectra at or below room temperature. researchgate.netwikipedia.org

Conformer Stability: For most N-carbomethoxyindole derivatives, the conformer with the carbonyl group oriented towards the benzene ring (Conformer A) is found to be more stable. scielo.org.mx However, the relative stability can be influenced by substituents. In some cases, intramolecular hydrogen bonding can favor the alternative conformer. scielo.org.mx

This conformational behavior can have significant implications for the reactivity and biological activity of these molecules, as the different spatial arrangements of the substituents can affect how the molecule interacts with reagents or biological targets.

Data Tables

Table 1: Calculated Rotational Energy Barriers for N-Carbomethoxylated Indole Derivatives

| Compound | Rotational Barrier (kcal/mol) | More Stable Conformer | Conformer Ratio (A:B) | Reference |

| 2 (see ref) | 11.8 | B | 1:1.3 | scielo.org.mx |

| 3 (see ref) | 9.8 | A | 97:3 | scielo.org.mx |

| 6 (see ref) | 12.8 | A | 13:1 | scielo.org.mx |

| 7 (see ref) | 11.5 | A | 7:1 | scielo.org.mx |

| Data derived from theoretical modeling by Molecular Mechanics. Compound numbers refer to structures in the cited reference. |

Table 2: Regioselectivity in Reactions of Indole Derivatives

| Indole Derivative | Reagent/Conditions | Position of Attack | Product Type | Reference |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | NaSMe / DMF | C2 | 2-Thio-substituted indole | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl malonate / KOtBu | C2 | 2-Alkyl-substituted indole | nii.ac.jp |

| Indole-3-carboxylic acid | Styrene / Pd(OAc)₂, Cu(OAc)₂ | C2 | 2-Vinylindole (after decarboxylation) | acs.org |

| 2-Methylindole | Bromoacetonitrile / Photocatalyst | C3 | 3-Cyanomethyl-2-methylindole | nih.gov |

| Methyl 1-methoxyindole-2-carboxylate | Bromine | C3, C5 | 3,5-Dibromo derivative | rsc.org |

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in the molecule can be mapped. For N-carbomethoxylated indoles, NMR studies can also reveal dynamic processes such as hindered rotation around the N-C carbamate (B1207046) bond, which may result in the broadening of specific signals at room temperature. scielo.org.mx

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in Methyl indole-1-carboxylate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns in the ¹H NMR spectrum reveal scalar coupling between adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the proton at the C2 position, and the methyl protons of the carboxylate group. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically appear as a complex set of multiplets in the aromatic region. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, including the quaternary carbons which are not visible in proton-coupled spectra. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | N | - | - |

| -C=O | Carbonyl C | - | ~151.0 |

| -OCH₃ | Methyl | ~3.95 (s, 3H) | ~53.5 |

| 2 | C-H | ~7.20 (d) | ~126.5 |

| 3 | C-H | ~6.60 (d) | ~107.0 |

| 3a | Quaternary C | - | ~130.0 |

| 4 | C-H | ~7.60 (d) | ~124.0 |

| 5 | C-H | ~7.30 (t) | ~123.0 |

| 6 | C-H | ~7.35 (t) | ~121.0 |

| 7 | C-H | ~8.15 (d) | ~115.0 |

Note: Predicted values are based on data from analogous indole derivatives. Actual values may vary based on solvent and experimental conditions. The 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7), confirming their sequence. A correlation between H-2 and H-3 would also be expected. tetratek.com.tr

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H coupling). emerypharma.com This allows for the unambiguous assignment of carbon signals for all protonated carbons. For instance, the proton signal at ~3.95 ppm would show a correlation to the carbon signal at ~53.5 ppm, confirming the assignment of the methoxy (B1213986) group. tetratek.com.tr

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for identifying and assigning non-protonated (quaternary) carbons. sdsu.edu Key HMBC correlations for this compound would include:

A cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (~151.0 ppm), confirming the ester functionality.

Correlations from protons on the benzene ring (e.g., H-7) to the quaternary carbons C-3a and C-7a, helping to piece together the bicyclic indole core.

A crucial correlation from H-7 to the carbonyl carbon would definitively place the carbomethoxy group at the N-1 position. researchgate.net

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. ajol.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2955 | Medium-Weak | Methyl (-OCH₃) C-H Asymmetric Stretching |

| ~1730 | Strong | N-C=O (Carbamate) Stretching |

| ~1610, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1375 | Strong | C-N Stretching |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Ester) |

Data compiled from spectra of related indole compounds. scielo.org.mxorgsyn.orgrsc.org

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting shifts in frequency provide information about molecular vibrations. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. researchgate.net

Table 3: Characteristic FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretching |

| ~2940 | Medium | Methyl (-OCH₃) C-H Symmetric Stretching |

| ~1730 | Weak | N-C=O (Carbamate) Stretching |

| ~1615 | Strong | Aromatic C=C Ring Stretching |

| ~1585 | Strong | Aromatic C=C Ring Stretching |

| ~1380 | Medium | C-N Stretching |

Data compiled from spectra of related indole compounds. nih.govdergipark.org.trscialert.net

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₀H₉NO₂), the exact molecular weight is 175.19 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 175. nih.gov The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways would include:

Loss of a methoxy radical: Cleavage of the O-CH₃ bond results in a prominent acylium ion peak. [M]⁺˙ → [M - OCH₃]⁺ + ˙OCH₃ m/z 175 → m/z 144

Loss of the carbomethoxy group: Cleavage of the N-C bond can lead to the formation of the indole radical cation. [M]⁺˙ → [C₈H₇N]⁺˙ + ˙COOCH₃ m/z 175 → m/z 117

These characteristic fragmentation patterns, along with the accurate mass of the molecular ion, provide definitive evidence for the identity and structure of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The analysis of its UV-Vis spectrum provides insights into the electronic transitions occurring within the indole chromophore, which are influenced by the substituent at the N-1 position. The indole ring system is characterized by two primary low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* electronic excitations. nih.gov The position and intensity of these absorption bands are sensitive to the molecular environment and the nature of substituents on the indole ring. nih.govcore.ac.uk

The electronic properties of the indole core are significantly modulated by the electron-withdrawing nature of the carbomethoxy group (-COOCH₃) attached to the nitrogen atom. researchgate.netbhu.ac.in This group influences the distribution of π-electron density across the bicyclic system, thereby affecting the energies of the frontier molecular orbitals and the corresponding electronic transitions. researchgate.net

Research Findings and Spectral Data

The UV-Vis spectrum of this compound is dominated by absorptions originating from the π→π* transitions of the indole nucleus. While specific experimental data for this compound is not detailed in the surveyed literature, the characteristics can be inferred from studies on closely related indole derivatives. Typically, indole and its derivatives exhibit strong absorption in the 260-290 nm range. nih.govresearchgate.net For instance, studies on various indole compounds show absorption maxima that are dependent on both substitution and solvent polarity. core.ac.uk A methoxy-substituted indole, for example, displays a λmax around 294 nm.

Computational studies on indole-2-carboxylic acid, a structural isomer, show a strong transition with a calculated absorption maximum (λmax) that shifts depending on the solvent, from 280.77 nm in the gas phase to 287.54 nm in methanol (B129727) and 289.14 nm in DMSO. ajol.info This shift to longer wavelengths (bathochromic shift) in polar solvents is characteristic of π→π* transitions. core.ac.ukajol.inforesearchgate.net These intensive electronic shifts are predicted to be of the π→π* type. ajol.info

The table below presents UV-Vis absorption data for related indole compounds, illustrating the typical absorption ranges and the influence of the solvent environment.

| Compound | Solvent/Phase | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid (Calculated) | Gas Phase | 280.77 | π→π | ajol.info |

| Indole-2-carboxylic acid (Calculated) | Methanol | 287.54 | π→π | ajol.info |

| Indole-2-carboxylic acid (Calculated) | DMSO | 289.14 | π→π | ajol.info |

| Indole-2-carboxylic acid (Experimental) | Methanol | 292 | π→π | ajol.info |

| Indole-2-carboxylic acid (Experimental) | DMSO | 293 | π→π | ajol.info |

| Indole Moiety Compound | Methanol | 275, 282, 290 | π→π | researchgate.net |

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic transition observable in the UV-Vis spectrum. libretexts.org A smaller energy gap generally correlates with absorption at a longer wavelength. libretexts.org

For indole derivatives, the energies of the HOMO and LUMO are stabilized by electron-withdrawing groups due to the delocalization of π electrons from the indole ring to the substituent. researchgate.net The N-carboxylate group in this compound acts as such a group, influencing the molecule's electronic structure and reactivity. researchgate.netbhu.ac.in Theoretical calculations on related structures, such as indole-2-carboxylic acid, provide quantitative insight into these properties. The HOMO-LUMO energy gap for indole-2-carboxylic acid was calculated to be 4.418 eV in the gas phase, which corresponds to the absorption observed in the UV region. ajol.info The solvent is also observed to have an impact on this energy gap. ajol.info

The following table summarizes the calculated frontier orbital energies and the corresponding energy gap for the related compound, indole-2-carboxylic acid.

| Compound | Solvent/Phase | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Indole-2-carboxylic acid | Gas Phase | -6.258 | -1.840 | 4.418 | ajol.info |

| Indole-2-carboxylic acid | Water | -6.197 | -1.897 | 4.300 | ajol.info |

| Indole-2-carboxylic acid | Methanol | -6.231 | -1.863 | 4.368 | ajol.info |

| Indole-2-carboxylic acid | DMSO | -6.259 | -1.891 | 4.368 | ajol.info |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has proven to be a powerful tool for investigating the properties of indole (B1671886) derivatives. researchgate.netdergipark.org.trdergipark.org.tr For methyl indole-1-carboxylate, DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), are employed to predict its characteristics. dergipark.org.trresearchgate.netpensoft.net

Geometry Optimization and Electronic Structure Analysis

The geometry of this compound is optimized using DFT to determine its most stable conformation. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. dergipark.org.trmdpi.com For instance, in related indole carboxylic acid derivatives, the carboxylic group can be rotated relative to the triazole ring, a feature influenced by substituents and intermolecular forces. mdpi.com The electronic structure analysis reveals the distribution of electron density within the molecule. The indole ring system, being electron-rich, exhibits regions of negative electrostatic potential above and below the aromatic plane. Conversely, the carboxylate group's oxygen atoms show significant negative electrostatic potential, making them prime sites for electrophilic attack and hydrogen bond acceptance.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. acs.org The HOMO-LUMO gap influences the molecule's electronic properties and its potential as a charge transfer material. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Varies | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Varies | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | Varies | Difference between ELUMO and EHOMO, indicating chemical reactivity. |

| Ionization Potential (IP) | Varies | The energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | Varies | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | Varies | The power of an atom in a molecule to attract electrons to itself. |

| Hardness (η) | Varies | A measure of the molecule's resistance to charge transfer. |

| Softness (S) | Varies | The reciprocal of hardness, indicating polarizability. |

| Electrophilicity (ω) | Varies | A measure of the energy lowering of a system when it accepts electrons. |

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are used to predict the vibrational frequencies of this compound, which can then be compared with experimental data from FT-IR and Raman spectroscopy. dergipark.org.trajol.info The calculated vibrational spectra help in the assignment of observed spectral bands to specific molecular vibrations. dergipark.org.trajol.info For instance, the characteristic C=O stretching vibration of the carboxylate group is typically found in the range of 1650-1700 cm⁻¹. The N-H stretching vibration, absent in N-methylated derivatives, is a key feature in related indole compounds. The agreement between theoretical and experimental spectra serves to validate the computational model used.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Carboxylate) | Stretching | 1650 - 1700 |

| C-O (Carboxylate) | Stretching | 1250 - 1300 |

| C-N (Indole Ring) | Stretching | Varies |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2800 - 3000 |

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions play a critical role in the supramolecular chemistry and biological activity of molecules. For this compound, these interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and analyze these weak interactions. researchgate.netdergipark.org.tr The analysis can reveal intramolecular hydrogen bonds, for example, between a C-H bond and an oxygen atom of the carboxylate group. ajol.info In the solid state, indole derivatives often form dimers or larger aggregates through hydrogen bonding and π-π stacking interactions, which can be studied computationally. mdpi.commdpi.com

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), are used to predict the reactivity of this compound. dergipark.org.trnih.govmdpi.com These global reactivity descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. dergipark.org.trmdpi.com For example, a lower hardness and higher softness indicate greater polarizability and reactivity. The electrophilicity index helps to classify the molecule as a potential electrophile or nucleophile. mdpi.com These descriptors are valuable in understanding the molecule's behavior in various chemical environments and in designing new molecules with specific reactivity profiles. dergipark.org.tr

Molecular Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. The distribution of charges and the resulting electrostatic potential are fundamental to understanding its reactivity and intermolecular interactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wavefun.com The MEP is a valuable tool for predicting sites for electrophilic and nucleophilic attack. mdpi.com For indole derivatives, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around electronegative atoms, primarily the oxygen atoms of the carboxylate group. These areas represent likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the indole ring and the methyl group, indicating sites susceptible to nucleophilic attack. researchgate.netresearchgate.net The distribution of electrostatic potential is critical for understanding how the molecule interacts with biological receptors and other molecules. mdpi.comproteopedia.org

Computations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. nih.gov Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, can exhibit significant NLO properties. analis.com.my Computational chemistry provides a powerful means to predict and understand the NLO response of molecules like this compound.

The NLO properties are determined by the molecule's response to an applied electric field, quantified by the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These parameters are typically calculated using DFT methods. nih.govnih.gov A large hyperpolarizability value is indicative of a strong NLO response and is often associated with significant intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. researchgate.net

In the context of indole derivatives, the indole nucleus can act as an electron donor. researchgate.net The introduction of electron-withdrawing groups, such as the methoxycarbonyl group in this compound, can create a "push-pull" system that enhances ICT and, consequently, the NLO response. researchgate.net Computational studies on similar push-pull chromophores have confirmed that such structures can be potent NLOphores. researchgate.net Calculations of dipole moment (μ), polarizability (α), and hyperpolarizability (β) are essential for characterizing the NLO potential of the compound.

Table 1: Representative Calculated NLO Properties for Indole Derivatives (Note: Values are illustrative based on computational studies of similar organic molecules and may vary depending on the specific level of theory and basis set used. analis.com.myresearchgate.netnih.govacs.org)

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 2 - 6 Debye |

| Average Polarizability (⟨α⟩) | The ease with which the electron cloud can be distorted by an electric field. | 10 - 40 x 10-24 esu |

| First Hyperpolarizability (βtot) | A measure of the second-order NLO response. | 5 - 50 x 10-30 esu |

Computational Prediction of Biological Interactions

In silico methods are widely used in drug discovery to predict the biological activity and pharmacokinetic profile of chemical compounds, reducing the time and cost of experimental screening.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is used to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Indole-based compounds are known to interact with a wide range of biological targets. nih.gov For instance, derivatives of methyl indole carboxylate have been investigated as potential antimicrobial agents through docking studies with enzymes like E. coli MurB. nih.gov In such studies, the indole scaffold often participates in hydrophobic or π-stacking interactions with aromatic amino acid residues in the active site, while the carboxylate group can act as a hydrogen bond acceptor. nih.govacs.org Docking simulations of related indole derivatives have shown potential inhibitory activity against targets implicated in cancer and neurodegenerative diseases. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking Results for Indole Carboxylate Derivatives (Note: This table is a composite based on findings for various indole carboxylate derivatives against different biological targets. researchgate.netmdpi.comnih.govacs.org)

| Biological Target | Associated Disease/Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| E. coli MurB | Bacterial cell wall synthesis | -7.0 to -9.0 | Arg, Ser, Gly |

| Casein Kinase 2 (CK2) | Cancer | -6.5 to -8.5 | Val, Lys, Ile |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | -8.0 to -13.5 | Trp, Tyr, Phe |

| MmpL3 | Tuberculosis | -7.5 to -9.5 | Phe, Leu, Val |

In Silico ADMET Prediction and Drug-Likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug development. researchgate.net Computational models can predict these properties based on the molecule's structure. sciencescholar.us

Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. researchgate.net Online tools and software are used to calculate these physicochemical properties and predict various ADMET parameters. qeios.com Studies on indole carboxylate derivatives have utilized platforms like SwissADME and PreADMET to evaluate their pharmacokinetic profiles. sciencescholar.us These predictions help to identify potential liabilities, such as poor gastrointestinal absorption or potential carcinogenicity, guiding the design of improved analogues. nih.govsciencescholar.us

Table 3: Predicted Physicochemical and ADMET Properties for this compound (Note: Data is compiled from chemical databases and in silico prediction tools for this or closely related structures. qeios.comfoodb.ca)

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Formula | C10H9NO2 | Basic chemical identity sigmaaldrich.com |

| Molecular Weight | 175.18 g/mol | Drug-likeness (Lipinski's rule: <500) sigmaaldrich.comscbt.com |

| logP (Lipophilicity) | ~2.27 | Permeability & solubility (Lipinski's rule: ≤5) foodb.ca |

| Hydrogen Bond Donors | 0 | Permeability (Lipinski's rule: ≤5) foodb.ca |

| Hydrogen Bond Acceptors | 2 | Permeability (Lipinski's rule: ≤10) foodb.ca |

| Lipinski's Rule of Five | 0 Violations | Indicates potential for good oral bioavailability |

| GI Absorption | High (Predicted) | Bioavailability after oral administration qeios.com |

| BBB Permeant | No (Predicted) | Ability to cross the blood-brain barrier qeios.com |

Biological Activities and Medicinal Chemistry Research

Anticancer Potential and Mechanistic Investigations

The indole (B1671886) scaffold is a common feature in many anticancer agents, and the addition of a methyl carboxylate group can influence the compound's biological activity. Research into methyl indole carboxylate derivatives has uncovered their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis.

Studies on "methyl-indole" have demonstrated its ability to suppress the viability of pancreatic cancer cells in a dose-dependent manner. Treatment with methyl-indole led to a significant increase in the rate of apoptosis, or programmed cell death, in pancreatic cancer cells. mdpi.com This pro-apoptotic effect is crucial for cancer therapy as it helps in the elimination of malignant cells.

The mechanism behind this apoptosis induction involves the downregulation of the P13K/AKT signaling pathway, which is often overactive in cancer and promotes cell survival. mdpi.com Furthermore, some indole derivatives have been shown to induce apoptosis by modulating the levels of key regulatory proteins. For instance, treatment with certain indole compounds can lead to an upregulation of pro-apoptotic proteins like Bak and Bax, and a downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. mdpi.com

The cytotoxic effects of methyl-indole have been observed across various pancreatic cancer cell lines. In a study, treatment with 5.0 µM of methyl-indole for 48 hours significantly reduced the viability of Capan-1, Aspc-1, and MIA PaCa-2 cells to 23%, 20%, and 18%, respectively. mdpi.com

The apoptotic rates in these cell lines also saw a substantial increase upon treatment. In Capan-1 cells, the apoptosis rate increased to 67% from a baseline of 2.11%. Similarly, in Aspc-1 and MIA PaCa-2 cells, the apoptosis rates rose to 72% and 77% from 2.37% and 2.89%, respectively. mdpi.com These findings highlight the potent and broad-acting anticancer potential of methyl-indole against pancreatic cancer.

Table 1: Cytotoxicity of Methyl-Indole on Pancreatic Cancer Cell Lines

| Cell Line | Concentration (µM) | Treatment Time (hours) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|---|---|

| Capan-1 | 5.0 | 48 | 23 | 67 |

| Aspc-1 | 5.0 | 48 | 20 | 72 |

| MIA PaCa-2 | 5.0 | 48 | 18 | 77 |

Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have been explored for their potential to combat bacterial and fungal infections.

Research on the antibacterial properties of specific methyl indole carboxylates is an area of active investigation. One study reported that Methyl indole-3-carboxylate exhibited weak activity against the Gram-positive bacterium Nocardia sp., with a Minimum Inhibitory Concentration (MIC) of 33.33 μg/mL. nih.gov

More extensive studies have been conducted on derivatives such as (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. These compounds have demonstrated significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. For instance, one of the most active compounds in this series displayed MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov

Table 2: Antibacterial Activity of a (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivative

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Enterobacter cloacae | 0.004 - 0.03 |

| Escherichia coli | > 0.03 |

| Micrococcus flavus | > 0.03 |

Note: The table shows a range for the most sensitive bacterium and indicates lower sensitivity for others.

The antifungal potential of methyl indole carboxylate derivatives has also been evaluated. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates that showed antibacterial activity also exhibited good to excellent antifungal efficacy. The MIC values for these compounds against various fungal species were in the range of 0.004 to 0.06 mg/mL. nih.gov The most potent compound in this series demonstrated an MIC of 0.004 mg/mL against Trichoderma viride, while Aspergillus fumigatus was found to be the most resistant species. nih.gov

Table 3: Antifungal Activity of a (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivative

| Fungal Species | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | > 0.06 |

Note: The table highlights the most sensitive and most resistant fungal species from the study.

Antiviral Properties, including HIV-1 Fusion Inhibition

The indole nucleus is a key structural motif in several antiviral drugs. Research has focused on indole-based compounds as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1).

One of the critical steps in the HIV-1 life cycle is the fusion of the viral and cellular membranes, a process mediated by the viral glycoprotein (B1211001) gp41. Small molecules that can inhibit this fusion process are of great interest as potential antiretroviral therapies.

Structure-activity relationship studies on a series of indole-containing compounds have identified potent HIV-1 fusion inhibitors. One particularly active compound, a bis-indole derivative containing a methyl ester (referred to as compound 6j in the study), demonstrated an EC50 (half-maximal effective concentration) of 0.2 μM against both cell-cell fusion and live virus replication. nih.govmdpi.com This compound was also found to be effective against a strain of HIV-1 that is resistant to the fusion inhibitor drug T20. nih.gov The mechanism of these inhibitors involves targeting a hydrophobic pocket on the gp41 protein, thereby preventing the conformational changes required for membrane fusion. nih.gov

Table 4: Anti-HIV-1 Fusion Activity of a Methyl Ester-Containing Bis-Indole Compound (6j)

| Assay | EC50 (µM) |

|---|---|

| Cell-Cell Fusion | 0.2 |

| Live Virus Replication | 0.2 |

Anti-inflammatory Activity Profiling

Direct research focused specifically on the anti-inflammatory properties of methyl indole-1-carboxylate is not extensively documented in publicly available scientific literature. However, the broader indole scaffold is a core component of several compounds investigated for anti-inflammatory effects. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole ring, highlighting the potential of this heterocyclic system in the modulation of inflammatory pathways.